1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea is a synthetic organic compound characterized by the presence of a urea moiety substituted with a 3-chloro-4-fluorophenyl group and a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2,2,2-trifluoroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The urea moiety can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the urea bond.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the urea moiety.
Reduction Products: Reduced forms of the urea moiety.
Hydrolysis Products: Cleavage products of the urea bond, typically yielding amines and carbon dioxide.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the synthesis of advanced materials with unique properties, such as polymers with enhanced thermal stability.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-carbamate: Contains a carbamate group instead of urea.
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-amide: Features an amide group in place of the urea moiety.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both chloro and fluoro groups on the phenyl ring, along with the trifluoroethyl group, enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4N2O/c10-6-3-5(1-2-7(6)11)16-8(17)15-4-9(12,13)14/h1-3H,4H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPIJCZWYYSVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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